2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
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Overview
Description
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The structure of the compound includes a thienopyrimidine core linked to a dihydropyridine ring via an ethyl chain, capped with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide typically involves multi-step organic reactions. The initial step includes the formation of the thienopyrimidine core by cyclization reactions involving sulfur-containing precursors and pyrimidine derivatives. This core is then linked to the dihydropyridine ring through ethylation, followed by introduction of the carboxamide group via amide bond formation.
Industrial Production Methods
Industrial production often employs optimized conditions to maximize yield and purity. Techniques such as high-temperature cyclization, solvent-controlled reactions, and catalysis are utilized. Quality control is maintained through rigorous purification steps including recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation at the dihydropyridine ring, converting it to a pyridine ring.
Reduction: Reduction can occur at the oxo groups, potentially forming hydroxyl derivatives.
Substitution: The thienopyrimidine and dihydropyridine rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens, alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation typically yields pyridine derivatives, reduction can yield hydroxyl derivatives, and substitution reactions result in a variety of modified thienopyrimidine or dihydropyridine compounds, depending on the substituents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, aiding in the development of new materials and molecular architectures.
Biology
It is explored for its potential as an enzyme inhibitor or receptor modulator due to its unique structural properties.
Medicine
Studies investigate its application as a therapeutic agent, targeting various diseases due to its potential pharmacological activities.
Industry
In industrial settings, the compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, potentially inhibiting enzyme activity or modulating receptor functions. The thienopyrimidine and dihydropyridine rings provide binding sites for specific molecular targets, facilitating these interactions.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyridine-4-carboxamide
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
2-amino-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
Uniqueness
Compared to other similar compounds, 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide exhibits unique binding properties and a distinct reaction profile due to the presence of both oxo and carboxamide functional groups, which influence its chemical behavior and biological activity.
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Properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11-7-9(1-3-15-11)12(20)16-4-5-18-8-17-13-10(14(18)21)2-6-22-13/h1-3,6-8H,4-5H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPPMKPUOVOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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